Diethylcarbamate at 6-Position Confers Cytotoxic Activity Absent in the 6-Hydroxy Precursor
CAS 623116-47-2 bears an N,N-diethylcarbamate group at the 6-position of the aurone scaffold. The critical functional importance of this modification is demonstrated by Lathwal et al. (2024), who showed that pyrazole-based 6-hydroxyaurones required conversion to their corresponding N,N-diethylcarbamates to achieve potent cytotoxicity [1]. The most active diethylcarbamate analogs (8e and 8f) achieved IC50 values of 6.5 ± 0.024 µM and 6.6 ± 0.035 µM against AGS cells, while the 6-hydroxy precursors lacked comparable activity [1]. Reference drugs oxaliplatin and leucovorin were substantially less potent in the same assay, with IC50 values of 29.8 µM and 30.8 µM, respectively [1]. The SAR study explicitly identified the carbamoyl replacement of the hydroxyl group in ring A as critical for activity [1]. Additionally, the 6-hydroxy analog of the target compound (CAS 1234351-88-2) has a computed XLogP of 3.2 and one hydrogen bond donor, whereas CAS 623116-47-2 has zero HBDs and higher lipophilicity (estimated XLogP ~3.8), which has implications for passive membrane permeability and oral bioavailability potential [2].
| Evidence Dimension | Cytotoxic activity (IC50) and carbamate vs. hydroxyl functional group effect on potency |
|---|---|
| Target Compound Data | CAS 623116-47-2: 6-N,N-diethylcarbamate aurone; zero HBDs; XLogP est. ~3.8 |
| Comparator Or Baseline | 6-Hydroxy precursor (CAS 1234351-88-2, PubChem CID 909020): XLogP 3.2, 1 HBD; Pyrazole-based 6-hydroxyaurones: weak/undetectable AGS cytotoxicity; Reference drugs: oxaliplatin IC50 = 29.8 µM, leucovorin IC50 = 30.8 µM |
| Quantified Difference | 6.5–6.6 µM (carbamate analogs) vs. 29.8–30.8 µM (reference drugs) = ~4.5–4.7-fold improvement; 6-OH precursors lack comparable activity (class-level observation); ΔXLogP = +0.6; ΔHBD = -1 |
| Conditions | AGS human gastric adenocarcinoma cell line; MTT assay; Lathwal et al. 2024; computed physicochemical properties from PubChem |
Why This Matters
Procurement of the 6-hydroxy precursor instead of CAS 623116-47-2 would yield a compound lacking the carbamate pharmacophore essential for the cytotoxic activity documented in the aurone class, potentially resulting in false-negative screening outcomes.
- [1] Lathwal E, Kumar S, Sahoo PK, et al. Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line. Heliyon. 2024;10(5):e26843. doi:10.1016/j.heliyon.2024.e26843 View Source
- [2] PubChem CID 909020. (2Z)-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one. Computed properties: XLogP3-AA 3.2, HBD Count 1, HBA Count 4, Rotatable Bond Count 2. Accessed 2026. View Source
